molecular formula C7H13NO2 B12793160 1-(Propan-2-yl)azetidine-2-carboxylic acid CAS No. 31247-35-5

1-(Propan-2-yl)azetidine-2-carboxylic acid

Cat. No.: B12793160
CAS No.: 31247-35-5
M. Wt: 143.18 g/mol
InChI Key: QXSMFOUJZBBPIV-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)azetidine-2-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring with a carboxylic acid group and an isopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)azetidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols are employed under acidic or basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of alkylated products .

Mechanism of Action

The mechanism of action of 1-(Propan-2-yl)azetidine-2-carboxylic acid involves its incorporation into biological systems where it can mimic natural amino acids like proline. This misincorporation can lead to protein misfolding and aggregation, affecting cellular functions . The compound targets proteins involved in protein biosynthesis and folding pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Propan-2-yl)azetidine-2-carboxylic acid is unique due to its specific isopropyl substitution, which imparts distinct chemical and biological properties compared to other azetidine and aziridine derivatives. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

31247-35-5

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-propan-2-ylazetidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5(2)8-4-3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)

InChI Key

QXSMFOUJZBBPIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC1C(=O)O

Origin of Product

United States

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